(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid
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Overview
Description
The compound (3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyridine ring, and multiple amide linkages, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid: has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid: stands out due to its complex structure, which includes both aromatic and aliphatic components, as well as multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes .
Properties
Molecular Formula |
C32H34N4O4 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid |
InChI |
InChI=1S/C32H34N4O4/c1-22-16-18-34-29(19-22)33-17-5-4-11-30(37)35-21-31(38)36-28(20-32(39)40)25-14-12-24(13-15-25)27-10-6-8-23-7-2-3-9-26(23)27/h2-3,6-10,12-16,18-19,28H,4-5,11,17,20-21H2,1H3,(H,33,34)(H,35,37)(H,36,38)(H,39,40)/t28-/m0/s1 |
InChI Key |
ZTFBZTURUJZNJQ-NDEPHWFRSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)NCCCCC(=O)NCC(=O)N[C@@H](CC(=O)O)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=NC=C1)NCCCCC(=O)NCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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